
3-Isopropyl-5-pyrrolidin-2-ylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives has been a subject of interest due to their potential applications in medicinal chemistry. In the first paper, a domino 1,3-dipolar cycloaddition and elimination process is described to obtain methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, which serves as a scaffold for further functionalization into various 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . Similarly, the second paper discusses a one-pot multicomponent synthesis of polycyclic 3,3′-pyrrolidinyl-dispirooxindoles using 3-methyl-4-nitro-5-isatylidenyl-isoxazoles as 1,3-dipolarophiles, which results in products with multiple stereocenters and high diastereoselectivity . These methods highlight the versatility of isoxazole compounds in constructing complex molecular architectures.
Molecular Structure Analysis
Isoxazole rings are known for their rigid planar structure, which can influence the biological activity of the molecules they are part of. The molecular structure of isoxazole derivatives, such as those mentioned in the papers, often includes additional fused rings or substituents that can significantly affect their chemical properties and reactivity. For instance, the presence of a pyrrolidinyl group in the polycyclic 3,3′-pyrrolidinyl-dispirooxindoles adds to the complexity of the molecular structure, potentially leading to unique interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives is largely influenced by the presence of the isoxazole ring and its substituents. The papers describe various reactions, including 1,3-dipolar cycloadditions, which are a cornerstone in the synthesis of isoxazole compounds. These reactions are often used to create densely functionalized molecules with potential pharmacological activities. The multicomponent synthesis approach mentioned in the second paper is particularly noteworthy for its ability to generate complex molecules with multiple stereocenters in a single step .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are determined by their molecular structure. The presence of different functional groups can lead to a wide range of properties, such as solubility, melting points, and stability. The papers provided do not detail specific physical and chemical properties of the synthesized compounds; however, it can be inferred that the introduction of various substituents and the formation of additional rings would affect these properties. For example, the introduction of a pyrrolidinyl group could potentially increase the solubility in organic solvents due to increased molecular complexity and potential for hydrogen bonding .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Isoxazole derivatives are valuable in chemical synthesis. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized 3-pyridin-3-ylisoxazoles and other heterocycles (Ruano et al., 2005).
- In a similar vein, the study of different pyrrolidine derivatives, including isopropyl-pyrrolidine, has led to the development of compounds with significant biological activities (Rybka et al., 2016).
Biological Activities
- Some pyrrolidine derivatives have shown promise as antioxidants. For example, novel pyrrolidine carboxylic acid derivatives were synthesized and identified as potent antioxidants, demonstrating greater effectiveness than ascorbic acid (Tumosienė et al., 2019).
- Pyrrolidine-based fluoroionophores have been developed for selective detection of aluminum ions, showcasing the utility of these compounds in chemical sensing applications (Maity & Govindaraju, 2010).
Pharmaceutical Applications
- Isoxazole-annulated compounds, including pyrrolidine derivatives, have potential applications in the development of novel pharmaceuticals. For instance, the synthesis of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective sensor for aluminum ions highlights its potential in biochemical applications (Maity & Govindaraju, 2010).
- Additionally, the synthesis of certain aminoalkoxy substituted 4,5-diphenylisoxazole derivatives as potential anti-osteoporotic agents indicates the relevance of such compounds in therapeutic contexts (Chen et al., 2013).
Propiedades
IUPAC Name |
3-propan-2-yl-5-pyrrolidin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9-6-10(13-12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXBLGZZGFZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-pyrrolidin-2-ylisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

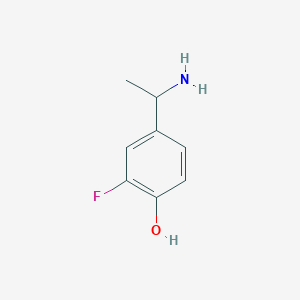
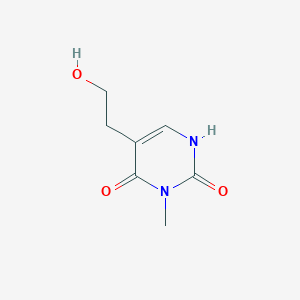
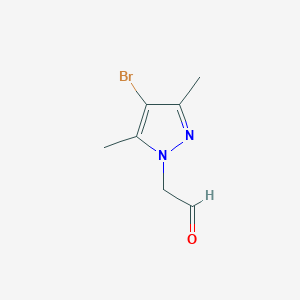
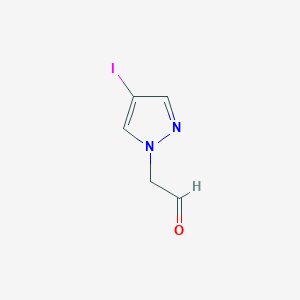
![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)
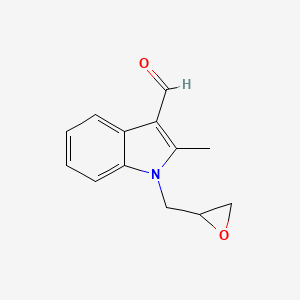
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)
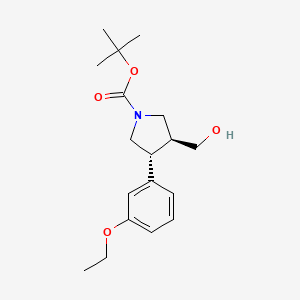
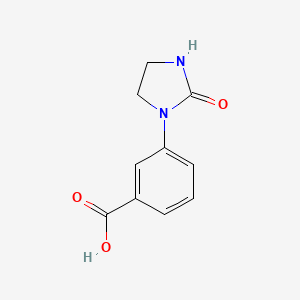
![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)
acetic acid](/img/structure/B1327063.png)
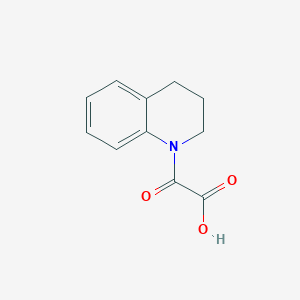
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)